(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
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Overview
Description
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the cyclization of suitable precursors under high-pressure conditions to form the bicyclo[1.1.1]pentane ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Formation of the Acetic Acid Moiety:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target. This can lead to various biochemical effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(3-chloro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
- (2R)-2-amino-2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
- (2R)-2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Uniqueness
The presence of the fluorine atom in (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets. This makes it a valuable compound in drug design and other scientific applications.
Properties
Molecular Formula |
C7H11ClFNO2 |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m0./s1 |
InChI Key |
RLKODNJPSBVIAI-KRQQWQAOSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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